Product packaging for Halfenprox(Cat. No.:CAS No. 111872-58-3)

Halfenprox

Cat. No.: B054232
CAS No.: 111872-58-3
M. Wt: 477.3 g/mol
InChI Key: WIFXJBMOTMKRMM-UHFFFAOYSA-N
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Description

Halfenprox is a non-ester pyrethroid insecticide distinguished by its unique ether structure, offering a valuable tool for research in insect toxicology and resistance management. Its primary mechanism of action involves the disruption of the insect nervous system by modulating voltage-gated sodium channels, leading to paralysis and death. This action is characterized by a high knockdown effect, making it particularly relevant for studying contact toxicity and the efficacy of insecticidal compounds against a broad spectrum of pests, including resistant strains. Researchers utilize this compound to investigate its applications in agricultural pest control, where it targets lepidopteran and coleopteran larvae, and in public health for the control of disease-carrying mosquitoes and other vectors. Its stability and residual activity provide a significant model compound for formulating long-lasting insecticidal products and studying environmental persistence. This product is intended for in vitro and controlled in vivo research applications to advance the understanding of insecticide chemistry, mode of action, and the development of next-generation pest management solutions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23BrF2O3 B054232 Halfenprox CAS No. 111872-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[bromo(difluoro)methoxy]-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrF2O3/c1-23(2,19-11-13-21(14-12-19)30-24(25,26)27)17-28-16-18-7-6-10-22(15-18)29-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFXJBMOTMKRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057935
Record name Halfenprox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111872-58-3
Record name Halfenprox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111872-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Halfenprox [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halfenprox
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-[[2-[4-(bromodifluoromethoxy)phenyl]-2-methylpropoxy]methyl]-3-phenoxy
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALFENPROX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5U3LY0FN8
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Chemical Modifications of Halfenprox

Elucidation of Diverse Synthetic Pathways and Key Precursors

The synthesis of complex organic compounds like Halfenprox often involves multiple steps and key intermediates. While specific detailed synthetic routes for this compound are not extensively detailed in publicly available general scientific literature, its chemical structure provides insight into potential synthetic strategies. This compound is characterized by a 3-phenoxybenzyl ether linkage and a 2-(4-difluorobromomethoxyphenyl)-2-methylpropanol moiety. nih.gov

General synthetic approaches for compounds with similar structural features often involve:

Etherification reactions: Forming the ether linkage is a crucial step, typically achieved through reactions like the Williamson ether synthesis, which involves an alkoxide reacting with a primary alkyl halide.

Formation of the bromodifluoromethoxy group: The -OCF2Br group is a distinctive feature. The introduction of fluorine and bromine atoms, particularly in a geminal difluoro configuration, often requires specialized fluorination and bromination reagents and conditions.

Construction of the branched alkyl chain and phenyl rings: The 2-methylpropanol and substituted phenyl rings would be constructed through various carbon-carbon bond forming reactions, such as Grignard reactions, Friedel-Crafts alkylation, or Suzuki coupling, followed by appropriate functional group transformations.

Key precursors would likely include:

A substituted phenol (B47542) or alcohol to form the ether linkage.

A brominating and fluorinating agent.

Building blocks for the substituted phenyl rings and the branched alkyl chain.

Patents often describe detailed synthetic processes and intermediates for such compounds. For example, a synthetic process for related compounds might involve specific reaction conditions, solvents, and catalysts to achieve desired yields and purity. google.com

Strategies for this compound Analog and Derivative Synthesis

The development of analogs and derivatives of active compounds like this compound is a common strategy in chemical research to optimize biological activity, improve stability, or modify other properties. This involves systematic structural modifications and subsequent evaluation of their effects. mdpi.comsemanticscholar.org

Exploration of Structural Modifications and Their Syntheses

Structural modifications of a lead compound like this compound can involve altering various parts of its molecular scaffold. Common strategies include:

Substitution on aromatic rings: Introducing different substituents (e.g., halogens, alkyl groups, alkoxy groups, nitro groups) at various positions on the phenyl rings can significantly impact activity by altering electronic and steric properties. mdpi.comdrughunter.com

Modification of the ether linkage: Changing the nature of the ether bridge (e.g., length, branching, or replacing oxygen with other heteroatoms) can influence binding to target sites.

Alterations to the bromodifluoromethoxy group: Modifying the halogen or the number of fluorine atoms in this specific moiety could lead to changes in its chemical and biological behavior.

Changes to the alkyl chain: Varying the length or branching of the alkyl chain can affect lipophilicity and steric interactions.

The synthesis of these analogs often employs established organic chemistry reactions. For instance, the introduction of halogenated groups to modify a structure can improve biological activity, solubility, and stability, and reduce drug resistance. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agrochemical chemistry, aiming to establish relationships between the chemical structure of a compound and its biological activity. eprints-hosting.orgnih.govfrontiersin.org For this compound and its analogs, SAR studies would involve:

Systematic synthesis of a series of analogs: Compounds with planned structural variations are synthesized.

Biological activity testing: Each synthesized analog is then tested for its intended biological activity (e.g., acaricidal or insecticidal activity).

Correlation of structure with activity: The observed biological activities are correlated with the structural changes to identify key pharmacophoric elements and optimal structural features for enhanced activity. frontiersin.org

For example, in SAR studies of other pesticides, modifications of different parts of the scaffold have been explored to produce a range of analogs, and certain modifications have been shown to lead to more potent compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can further refine this by developing mathematical models that predict activity based on molecular descriptors. frontiersin.org These studies can provide valuable information for the rational design of novel compounds with improved activity. frontiersin.org

Molecular and Neurophysiological Mechanisms of Halfenprox Action

In-depth Analysis of Voltage-Gated Sodium Channel Modulation

Halfenprox is categorized as a pyrethroid ether acaricide and insecticide, and its mechanism of action centers on its role as a sodium channel modulator nih.govherts.ac.uk. Voltage-gated sodium (NaV) channels are integral membrane proteins responsible for the rapid depolarization phase of action potentials in excitable cells, such as neurons frontiersin.orgnih.gov. Pyrethroids, including this compound, bind to these sodium ion channels, critically preventing their normal closure researchgate.net. This interference leads to a sustained influx of sodium ions into the cell, thereby perturbing the channel's normal function and inducing a characteristic slow deactivating tail current researchgate.net.

Electrophysiological Characterization of Nerve Excitability

The modulation of voltage-gated sodium channels by this compound leads to distinct electrophysiological consequences, particularly affecting nerve excitability. Studies have shown that this compound and structurally related compounds induce repetitive discharges in nerve tissues researchgate.net. For instance, when a single electrical stimulus is applied to the excised central nerve cord of the American cockroach, these compounds elicit a series of repetitive discharges researchgate.net.

Moreover, this compound causes the induction of a slow-lasting sodium tail-current upon step repolarization of the crayfish axonal membrane researchgate.net. These observed nerve effects, characterized by prolonged channel opening and subsequent repetitive firing, are considered fundamental to the in vivo insecticidal and acaricidal activities of this compound researchgate.net. The sustained activation of sodium channels disrupts normal neuronal signaling, leading to continuous nerve firing and ultimately causing paralysis and death in susceptible organisms mdpi.com.

A summary of electrophysiological effects is presented in the table below:

Electrophysiological EffectDescriptionAffected Organism(s)Source
Repetitive DischargesInduction of multiple action potentials in response to a single stimulus, indicating prolonged neuronal excitation.American cockroach (excised central nerve cord) researchgate.net
Slow-lasting Sodium Tail-Current InductionSustained sodium current upon repolarization, reflecting delayed closure or altered kinetics of voltage-gated sodium channels.Crayfish axonal membrane researchgate.net

Detailed Investigations into Interactions with Arthropod Nervous Systems

This compound, functioning as a pyrethroid ether acaricide and insecticide, specifically targets the nervous systems of arthropods nih.govherts.ac.uk. The insecticidal action of pyrethroids, including this compound, is primarily attributed to their interference with the kinetics of voltage-gated sodium channels within the arthropod nervous system, which culminates in paralysis and mortality of the pest wikipedia.org.

These compounds impact both the central and peripheral nervous systems of arthropods by inducing a surge in repetitive discharges researchgate.net. This widespread disruption of neuronal activity is a hallmark of pyrethroid toxicity in arthropods. Investigations into the cellular architecture of the arthropod nervous system, particularly in various non-model arthropods, contribute significantly to understanding the precise interactions of compounds like this compound with these complex systems nih.gov. The observed toxicity of this compound to insect predators further underscores its profound impact on the arthropod nervous system researchgate.net.

Comparative Mechanistic Studies with Other Pyrethroid and Ether-Based Modulators

This compound is classified within the broader group of pyrethroid ether acaricides and insecticides nih.govherts.ac.uk. Comparative studies with other pyrethroids reveal both similarities and distinctions in their mechanisms of action. For instance, pyrethroids such as deltamethrin (B41696) primarily affect NaV channels by slowing their deactivation, specifically impairing the transition of the DII domain to its deactivated position researchgate.net.

Pyrethroids are broadly categorized into Type I and Type II, with Type II pyrethroids, including deltamethrin and fenpropathrin, generally exhibiting greater potency in depolarizing insect nerves compared to Type I compounds wikipedia.org. While natural pyrethrins (B594832) and synthetic pyrethroids like this compound, bifenthrin, and deltamethrin share the fundamental mechanism of acting on sodium channels, synthetic pyrethroids typically demonstrate a longer environmental persistence wikipedia.org.

Variations in amino acid sequences within the voltage-gated sodium channel can lead to differential binding affinities for acaricides, which is a key factor in the selective toxicity observed between different arthropod species, such as Varroa mites and honeybees (Apis mellifera) researchgate.net. It is crucial to note that even compounds with very similar chemical structures can exhibit entirely different modes of action, necessitating caution when extrapolating target-site assumptions based solely on structural resemblance researchgate.net.

Biological Efficacy and Ecological Impact Research Non Human Organisms

Comprehensive Evaluation of Acaricidal and Insecticidal Potency Across Diverse Arthropod Models

Halfenprox functions as a neurotoxin, inducing repetitive discharges in the central nerve cord of insects, exemplified by studies on the American cockroach. This neurotoxic effect leads to the disruption of nerve impulses, ultimately causing paralysis and death in target pests wikipedia.orgwikipedia.orgthegoodscentscompany.com. The compound's mechanism is believed to be similar to other ether pyrethroids, which typically target voltage-gated sodium channels in the nervous system wikipedia.org.

Efficacy Assessment against Various Mite Species, including Chemically Resistant Populations

This compound is widely employed in agriculture for the control of numerous mite species wikipedia.org. A key characteristic of this compound is its effectiveness against mite populations that have developed resistance to other chemical controls wikipedia.org. This is attributed to its unique chemical structure, which includes bromine and fluorine atoms, contributing to its distinct mode of action wikipedia.org.

This compound has demonstrated significant preventive effects against various tetranychid mites, including the two-spotted spider mite (Tetranychus urticae), citrus red mite (Panonychus citri), and carmine (B74029) spider mite (Tetranychus cinnabarinus). Its application extends across a range of crops such as citrus, cotton, apples, flowers, and vegetables uni.lunih.gov. Notably, the acaricidal potency of this compound against two-spotted spider mites has been reported to be approximately 200 times higher than that of etofenprox (B1671711) wikipedia.orgthegoodscentscompany.com. This highlights its robust activity, particularly in scenarios where resistance to other acaricides is a growing concern, such as with two-spotted spider mites, blister mites, and tarsonemid mites uni.lu.

Comparative Acaricidal Potency against Two-Spotted Spider Mite

AcaricideRelative Potency (vs. Etofenprox)
This compound~200 times higher
Etofenprox1
wikipedia.orgthegoodscentscompany.com

Research on Ovicidal Activity and Mechanisms of Egg Hatch Inhibition

This compound exhibits significant ovicidal activity, effectively inhibiting the hatching of mite eggs wikipedia.org. Its mechanism of action in this regard involves the suppression of embryo formation within the mite ova and interference with the molting process of young mites as they develop into nymphs uni.lu. This dual action on both eggs and immature stages makes this compound particularly effective when applied during the initial stages of mite infestation uni.lu.

Research on Ecological Implications for Non-Target Organisms within Agroecosystems

The use of pesticides, including this compound, necessitates careful consideration of their broader ecological implications, particularly concerning non-target organisms within agroecosystems herts.ac.uk. This compound is classified with high toxicity to aquatic life, indicating potential risks to these environments wikidata.orgwikidata.orgwikidata.orglabsolu.ca.

Investigations into Broader Environmental Considerations and Potential Ecological Risks

Environmental risk assessments of pesticides are crucial for evaluating their potential hazards by examining their environmental fate and ecotoxicology herts.ac.uk. This compound carries significant environmental hazard classifications: it is labeled as "Very toxic to aquatic life" (H400) and "Very toxic to aquatic life with long lasting effects" (H410) wikidata.org. Furthermore, it is categorized under Acute Aquatic Toxicity Category 1 and Chronic Aquatic Toxicity Category 1 wikidata.orgwikidata.orgwikidata.org.

The concept of environmental risk for pesticides encompasses the probability of their ecotoxicity manifesting in the natural environment herts.ac.uk. This assessment relies on data concerning toxicity to non-target species and the concentration of the toxicant in environmental compartments where these organisms reside herts.ac.uk. The application of pesticides can lead to the accumulation of toxic chemical substances in the soil, which can subsequently contaminate plant and animal products, water sources, and diminish soil fertility herts.ac.uk. Modern environmental risk assessments, such as those guided by the European Food Safety Authority (EFSA), emphasize the importance of considering long-term exposure to low pesticide doses and their sublethal effects on non-target organisms, which can impact lifespan, development, population growth, fertility, and behavior herts.ac.uk.

Studies on Sensitivity of Aquatic Organisms and Ecosystems to this compound

This compound's classification as "very toxic to aquatic life with long lasting effects" underscores its potential impact on aquatic environments wikidata.orgwikidata.orgwikidata.orglabsolu.ca. Aquatic ecosystems are particularly vulnerable to contamination from pest control products through various pathways, including runoff, leaching, and spray drift from agricultural areas herts.ac.uk. Most insecticides, including this compound, are highly toxic to aquatic organisms such as fish, amphibians, and aquatic invertebrates herts.ac.uk.

Studies on the sensitivity of aquatic species often consider factors like organism size, as chemical uptake, elimination, and body burden can be power functions of an organism's weight uni.lu. Ecological risk assessments for aquatic environments typically involve a tiered approach, beginning with acute (short-term) toxicity tests on standard indicator species such as fish (e.g., rainbow trout, bluegill), Daphnia magna (a water flea), and green algae. For longer-term evaluations, early life stage toxicity tests for fish and reproduction tests for Daphnia magna are conducted to understand chronic effects.

Advanced Analytical Methodologies for Halfenprox Detection and Quantification in Research

Chromatographic Techniques for Trace Analysis (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques coupled with mass spectrometry are indispensable tools for the trace analysis of Halfenprox due to their exceptional sensitivity, selectivity, and ability to separate complex mixtures ekb.eg. This compound, being a relatively nonpolar compound, is typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) nih.gov. GC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and sensitivity, leading to lower limits of quantification (LOQ) for pesticides like this compound mdpi.comjeol.com. For instance, GC-MS/MS has been successfully applied for multi-residue pesticide analysis, including this compound, in food and herbal samples kspsjournal.or.krlabrulez.comnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, has also gained significant prominence in pesticide residue analysis due providing high sensitivity, selectivity, and robustness, allowing for the expansion of target pesticide scopes eurl-pesticides.eulcms.cz. While GC-MS is often preferred for nonpolar compounds, LC-MS/MS can complement GC-MS/MS by analyzing a broader range of pesticides, including those that are less volatile or thermally labile kspsjournal.or.kreurl-pesticides.eu. Studies have shown that both GC-MS/MS and LC-MS/MS are necessary to cover the wide array of pesticides encountered in complex matrices, with a significant percentage of detected pesticides amenable to both techniques eurl-pesticides.eu.

Optimization of Sample Preparation and Extraction Protocols (e.g., QuEChERS methodology)

Effective sample preparation is paramount for accurate trace analysis of this compound, especially in complex matrices. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become a widely adopted and highly efficient approach for extracting pesticides, including pyrethroids like this compound, from diverse samples such as foods, agricultural products, and environmental matrices mdpi.comkspsjournal.or.krlcms.czsigmaaldrich.comresearchgate.netsigmaaldrich.comulpgc.esmerckmillipore.comthermofisher.commdpi.com.

Optimization of the QuEChERS methodology typically involves careful selection of extraction solvents and salts. Acetonitrile (B52724) is a commonly used extraction solvent due to its compatibility with both LC-MS and GC-MS, and its effectiveness in extracting a wide range of pesticides mdpi.comkspsjournal.or.krlcms.cz. Comparisons have been made with other solvents like acetone (B3395972) and ethyl acetate (B1210297), sometimes in mixtures, to achieve optimal extraction efficiency mdpi.com. For instance, a modified QuEChERS method for pyrethroid insecticides in foods of animal origin utilized a mixture of acetonitrile and ethyl acetate with magnesium sulfate (B86663) (MgSO) and sodium chloride (NaCl) as salts mdpi.com. The addition of salts, such as MgSO, NaCl, sodium citrate (B86180), and disodium (B8443419) citrate sesquihydrate, facilitates phase separation and improves extraction efficiency mdpi.comkspsjournal.or.krphenomenex.com.

Following extraction, a clean-up step is often necessary to remove matrix interferences that can affect analytical accuracy and instrument longevity. Dispersive Solid Phase Extraction (d-SPE) is frequently employed, utilizing sorbents such as primary secondary amine (PSA) and graphitized carbon black (GCB) mdpi.comkspsjournal.or.krmdpi.com. PSA is effective in removing fatty acids and sugars, while GCB helps remove pigments and sterols mdpi.com. Optimization steps often involve varying the type and amount of sorbents to achieve the best recoveries and minimize matrix effects researchgate.netresearchgate.net.

Application of High-Resolution Mass Spectrometry for Enhanced Identification

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap™-based systems, significantly enhances the identification capabilities for this compound and other trace contaminants thermofisher.comphenomenex.comstandingcommitteeofanalysts.co.uklcms.cz. Unlike traditional triple quadrupole mass spectrometers that require time-consuming optimization of mass transitions and collision energies for each analyte, HRMS provides accurate mass measurements, enabling unequivocal identification of compounds without extensive pre-optimization thermofisher.com.

The high resolving power of HRMS instruments allows for the discrimination of isobaric compounds—those with the same nominal mass but different elemental compositions—which is crucial in complex matrices where numerous compounds may co-elute phenomenex.comlcms.cz. By measuring exact masses, HRMS can differentiate target analytes from matrix interferences, thereby improving selectivity and reducing false positives phenomenex.comlcms.cz. Furthermore, HRMS systems can operate in full scan mode, providing comprehensive data that enables retrospective analysis to search for additional compounds or metabolites without the need for re-injection of samples phenomenex.comresearchgate.net. This untargeted screening capability is particularly valuable for detecting unexpected residues or metabolites of this compound in research settings phenomenex.com. The combination of gas chromatography (GC) with HRMS is a powerful tool for screening purposes, leveraging nominal spectral libraries for identification phenomenex.com.

Comparative Studies of Ionization Techniques in Quantitative Analysis (e.g., Atmospheric Pressure Chemical Ionization, Electrospray Ionization)

In LC-MS analysis, the choice of ionization technique significantly impacts the sensitivity and applicability for different compounds. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two predominant techniques used for pesticide analysis nih.govresearchgate.netjfda-online.com. While ESI is widely used for a broad range of polar and ionic compounds, APCI is often more suitable for less polar and more volatile molecules nih.govresearchgate.netjfda-online.com.

This compound, being a relatively nonpolar pyrethroid, is conventionally analyzed by GC-EI-MS nih.gov. However, for LC-MS applications, comparative studies of ESI and APCI are relevant for similar nonpolar pesticides. Research has shown that APCI can offer superior ionization efficiency for certain pesticides, particularly those containing specific functional groups like triazine, imidazole, triazole, and pyrazole (B372694) researchgate.net. In some cases, pesticides with logP values between 2 and 4, which are considered intermediate in polarity, have shown higher sensitivity with APCI compared to ESI jfda-online.com. The selection of the appropriate ionization method is critical for achieving optimal analytical performance for a given insecticide nih.gov.

Method Validation Principles in Academic Research Matrices

Method validation is a critical process in academic research to ensure that an analytical method is reliable, accurate, and fit for its intended purpose quimivita.comdemarcheiso17025.com. For this compound detection and quantification, validation typically involves evaluating several key performance parameters:

Linearity : Assessed by constructing calibration curves using a series of standard concentrations. A high coefficient of determination (R²) value (e.g., >0.99) indicates good linearity over the tested range mdpi.comkspsjournal.or.krulpgc.esmdpi.comsemanticscholar.org. Matrix-matched calibration curves are often employed to compensate for matrix effects, which can cause signal enhancement or suppression due to co-extracted components from the sample matrix mdpi.comkspsjournal.or.krulpgc.esnih.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ) : LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision researchgate.netmdpi.comsemanticscholar.org. For this compound and other pesticides, LOQs often need to be very low (e.g., 0.01 mg/L or mg/kg) to meet regulatory requirements and research objectives mdpi.commdpi.com.

Accuracy (Recovery) : Determined by spiking blank samples with known concentrations of the analyte and measuring the percentage of the analyte recovered. Acceptable recovery ranges typically fall between 70% and 120%, or more stringently, 75% to 110%, with variations depending on the matrix and specific guidelines mdpi.comkspsjournal.or.krnih.govresearchgate.netulpgc.esmdpi.comsemanticscholar.orgnih.govresearchgate.net.

Precision (Repeatability and Reproducibility) : Evaluated by calculating the relative standard deviation (RSD) or coefficient of variation (CV) from replicate analyses. Repeatability refers to precision under the same operating conditions over a short interval, while reproducibility refers to precision under different conditions (e.g., different laboratories, analysts, or days) mdpi.comresearchgate.netmdpi.comsemanticscholar.orgnih.gov. RSD values typically should be below 20% mdpi.comnih.govsemanticscholar.orgnih.gov.

Method validation often adheres to international guidelines such as SANTE/11945/2015 (for pesticide residues in food and feed) and Codex CAC-GL/40 mdpi.comnih.govresearchgate.netmdpi.com. These guidelines provide criteria for acceptable recovery, precision, and linearity, ensuring the robustness and reliability of the analytical results mdpi.commdpi.com.

Utilization of Certified Reference Standards and Quality Control for Analytical Accuracy

The utilization of certified reference standards (CRMs) and rigorous quality control (QC) procedures are fundamental to ensuring the analytical accuracy and reliability of this compound detection and quantification in research quimivita.comdemarcheiso17025.comnmisa.orgiaea.org.

Certified Reference Materials (CRMs) are high-quality materials with well-characterized compositions, issued by accredited bodies, and accompanied by documentation providing traceable measurement results quimivita.cominorganicventures.com. They are essential for:

Calibration of instruments : CRMs serve as benchmarks to calibrate analytical instruments, ensuring accurate measurements over time quimivita.com.

Method validation : They are used to validate analytical methods, confirming that the procedures are working correctly and producing reliable data quimivita.comdemarcheiso17025.com.

Accuracy assessment : CRMs help assess the accuracy of measurement processes by providing a known, traceable concentration against which analytical results can be compared quimivita.comnmisa.orgiaea.org.

Establishing traceability : The use of CRMs establishes an unbroken chain of comparisons to an international system of units (SI), providing confidence in the reported property values demarcheiso17025.cominorganicventures.com.

This compound analytical standards are commercially available and can be used as analytical reference standards for quantification in various matrices, including tea and food samples sigmaaldrich.com. These standards are crucial for preparing calibration curves and spiking samples for recovery studies during method validation sigmaaldrich.comdemarcheiso17025.com.

Quality Control (QC) involves a set of procedures designed to monitor the performance of an analytical method and ensure the consistency and reliability of results over time quimivita.com. Key aspects of QC include:

Routine calibration checks : Regular analysis of CRMs or quality control materials (QCMs) at different concentrations to ensure instrument calibration remains accurate quimivita.com.

Internal quality control samples : Running in-house prepared QC samples alongside unknown samples to monitor method performance and detect any drift or bias quimivita.com. The preferred QCM should closely match the samples under analysis quimivita.com.

Participation in proficiency testing schemes : External programs where laboratories analyze unknown samples and compare their results to those of other laboratories, providing an independent assessment of analytical competence nmisa.org.

Data Table: Typical Analytical Parameters for this compound Detection

While specific detailed research findings for this compound in a single study with comprehensive data tables were not extensively found in the search results, general parameters for pesticide analysis using the discussed techniques can be inferred and presented. The following table summarizes typical analytical parameters and performance characteristics observed in studies involving this compound or similar pyrethroid pesticides.

ParameterGas Chromatography-Mass Spectrometry (GC-MS/MS) mdpi.comjeol.comkspsjournal.or.krlabrulez.comnih.govmdpi.comLiquid Chromatography-Mass Spectrometry (LC-MS/MS) kspsjournal.or.kreurl-pesticides.euresearchgate.netnih.govmdpi.comscispace.com
Sample Preparation QuEChERS (Acetonitrile, MgSO, NaCl, Citrates) mdpi.comkspsjournal.or.krmdpi.comphenomenex.comQuEChERS (Acetonitrile, MgSO, NaCl, Citrates) kspsjournal.or.krlcms.czresearchgate.netthermofisher.com
Clean-up d-SPE (PSA, GCB) mdpi.comkspsjournal.or.krmdpi.comd-SPE (PSA) kspsjournal.or.krmdpi.com
Column Type Non-polar or moderately polar (e.g., ZB-5MSPLUS) phenomenex.comC18, HILIC (for polar analytes) nih.govjfda-online.comnih.govmdpi.com
Ionization Mode Electron Ionization (EI) nih.govElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.govresearchgate.netjfda-online.com
Detection Mode Multiple Reaction Monitoring (MRM) mdpi.comkspsjournal.or.krmdpi.comsemanticscholar.orgMultiple Reaction Monitoring (MRM) kspsjournal.or.krjfda-online.comsemanticscholar.orgmdpi.com
High-Resolution MS Q-TOF, Orbitrap (for screening/confirmation) phenomenex.comresearchgate.netQ-TOF, Orbitrap (for screening/confirmation) thermofisher.comstandingcommitteeofanalysts.co.uklcms.cz
Typical LOQ 0.01 mg/kg mdpi.commdpi.com0.01 mg/kg mdpi.comnih.gov
Recovery Range 70-120% mdpi.comkspsjournal.or.krnih.govmdpi.com70-120% kspsjournal.or.krnih.govmdpi.comnih.gov
RSD / CV <20% mdpi.comkspsjournal.or.krnih.govmdpi.comsemanticscholar.org<20% kspsjournal.or.krnih.govmdpi.comsemanticscholar.orgnih.gov
Calibration Matrix-matched calibration mdpi.comkspsjournal.or.krulpgc.esmdpi.comMatrix-matched calibration kspsjournal.or.krulpgc.esnih.gov

Integration of Halfenprox in Integrated Pest Management Ipm Research Paradigms

Research on the Selective Biological Action of Halfenprox and Compatibility with Beneficial Arthropods

Research into the selective biological action of pesticides is a critical component of sustainable pest management, aiming to identify compounds that are harmful to target pests while being relatively safe for non-target beneficial insects. Non-target arthropods, such as parasitic wasps (Aphidius rhopalosiphi, Trichogramma cacoeciae), predatory mites (Typhlodromus pyri), aphidophagous predators (Chrysoperla carnea, Coccinella septempunctata), anthocorid bugs (Orius laevigatus), carabid species (Poecilus cupreus), staphylinid beetles (Aleochara bilineata), and lycosid spiders (Pardosa), play essential roles as pest controllers in ecosystems. European Union legislation mandates ecotoxicological effect data to assess the impact of plant protection products on these non-target species. Studies in this area involve exposing test organisms to treated plant materials or soils under laboratory or field conditions to evaluate residual toxicity and other effects.

Global Research Perspectives on this compound Application in Diverse Agro-Ecological Systems

Global research on this compound application is situated within the broader context of developing sustainable crop protection strategies for diverse agro-ecological systems. This compound is employed as an acaricide and insecticide in agriculture, particularly for controlling mite populations in fruit and vegetable crops. wikipedia.org The global insecticides market is substantial, driven by the continuous need for crop protection, but it also faces challenges such as pest resistance, which necessitates ongoing research into new active ingredients and resistance management approaches.

Research efforts globally are focused on developing innovative products and approaches to control a wide array of pests, diseases, and weeds, alongside advancements in crop enhancement and green pest management. A significant aspect of this research involves exploring and promoting crop diversification strategies, such as varietal mixtures, intercropping, and crop rotation, which are crucial for reducing reliance on pesticides and regulating pest populations. Studies have shown that increasing crop diversity can lead to a reduction in pesticide use.

Furthermore, research into pesticide efficacy considers the specific targets and crops within different geographical zones, emphasizing the principle of applying the minimum effective dose. Field studies are integral to this research, providing realistic insights into how pesticides behave in various environmental conditions, though it is acknowledged that half-life values can vary significantly depending on these conditions. These global research perspectives aim to inform evidence-based decision-making and policy formulation to ensure food security, environmental conservation, and economic viability in agriculture.

Emerging Research Frontiers and Unexplored Aspects of Halfenprox

As a synthetic pyrethroid, halfenprox has been primarily studied within the context of its efficacy as an insecticide and acaricide. However, emerging frontiers in biological and computational sciences offer new avenues to explore its properties and potential applications beyond conventional pest management. This section delves into these unexplored aspects, focusing on its potential role in basic biological research, its genotoxic mechanisms, future directions in pesticide development, and the application of advanced modeling studies.

Q & A

Q. What analytical methods are recommended for detecting and quantifying Halfenprox in environmental samples?

this compound is typically analyzed using gas chromatography combined with mass spectrometry (GC-MS) . For precise quantification, calibration standards (e.g., 100 µg/mL in methanol) are used, and parameters such as ionization sources (e.g., femtosecond lasers at 267–800 nm) optimize detection sensitivity . Method validation should include recovery tests and matrix-matched calibration to account for environmental interferences.

Q. How does this compound’s chemical structure influence its pesticidal activity?

this compound (C₂₄H₂₃BrF₂O₃) contains a bromodifluoromethoxy-phenyl group and a phenoxybenzyl ether, which enhance its lipophilicity and binding affinity to insect nervous systems. The bromine atom increases electrophilic reactivity, contributing to its acaricidal efficacy. Structural analogs like etofenprox share similar mechanisms but differ in environmental persistence .

Q. What are the acute toxicity thresholds (LC₅₀/EC₅₀) of this compound for non-target aquatic organisms?

In Aedes albopictus and Culex quinquefasciatus, this compound exhibits LC₅₀ values of 38 µg/L and 23 µg/L , respectively, categorized as moderate to high toxicity (B–E impact grades). These thresholds necessitate strict ecotoxicological risk assessments in aquatic ecosystems .

Q. How should this compound standards be stored to ensure analytical reproducibility?

High-purity this compound standards (≥98% by HPLC/qNMR) must be stored at -20°C in airtight, light-resistant containers to prevent degradation. Methanol-based solutions should be replaced every 3–6 months to avoid solvent evaporation and concentration drift .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity values of this compound across studies?

Variations in LC₅₀ values often arise from differences in test organisms, exposure durations, or analytical methodologies. To reconcile data, use species-specific sensitivity databases and perform dose-response meta-analyses with covariates like pH, temperature, and organic carbon content . Blind testing and inter-laboratory comparisons further reduce bias.

Q. What experimental designs optimize this compound’s efficacy while minimizing non-target effects in integrated pest management (IPM)?

Employ microcosm studies to simulate field conditions, incorporating predator-prey dynamics (e.g., mites and beneficial insects). Use sublethal dosing (≤10 µg/L) combined with behavioral assays to assess avoidance responses. Statistical tools like response surface methodology (RSM) can model interactions between this compound and adjuvants .

Q. What metabolic pathways contribute to this compound degradation in soil, and how can metabolites be tracked?

this compound undergoes oxidative cleavage via soil microbiota, producing brominated phenolic compounds. Metabolite identification requires LC-QTOF-MS with isotopic labeling (e.g., ¹³C) or high-resolution tandem MS for fragment pattern matching. Anaerobic conditions accelerate reductive dehalogenation, altering degradation kinetics .

Q. How do physicochemical properties (e.g., log Kow, solubility) affect this compound’s bioaccumulation in aquatic food webs?

With a log Kow of ~5.2 , this compound exhibits moderate hydrophobicity, favoring bioaccumulation in lipid-rich tissues. Use bioconcentration factor (BCF) assays in model species (e.g., Daphnia magna) under controlled trophic transfer conditions. Sediment adsorption studies should account for organic carbon partitioning .

Q. What methodologies validate the reproducibility of this compound toxicity data across laboratories?

Follow OECD Guidelines 211 (Daphnia) or 203 (Fish) with standardized protocols for organism culturing, exposure regimes, and endpoint measurements. Implement quality control charts for reference toxicants (e.g., K₂Cr₂O₇) and use mixed-effects models to quantify inter-lab variability .

Q. How can computational models predict this compound’s environmental fate under climate change scenarios?

Apply fugacity-based models (e.g., EQC, SimpleBox) parameterized with regional climate data (e.g., rainfall, temperature). Incorporate Monte Carlo simulations to assess uncertainty in half-life (t₁/₂) and leaching potential. Validate predictions with field mesocosm studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.